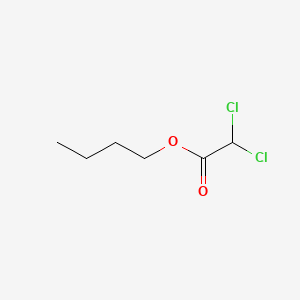
Butyl dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dichloroacetate is a biochemical.
Applications De Recherche Scientifique
Impact on Soil Microbial Communities
Butyl dichloroacetate, specifically 2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester), has been studied for its effects on soil microbial communities. This herbicide is used extensively in China for weed control. Research has found that it affects soil microbial populations, particularly at higher concentrations. It was observed that culturable bacteria and actinomycetes increased significantly at certain concentrations but declined at higher levels, while fungal numbers increased. The study also noted shifts in microbial community structure due to the herbicide, indicating substantial effects on microbial populations and structures in agricultural soils (Zhang et al., 2010).
Synthesis Applications
Butyl-3-methylimidazolium chloroaluminate, (bmim)Cl·2AlCl3 ionic liquid, a variant of butyl dichloroacetate, has been utilized as an acid catalyst in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process is more efficient and quicker than conventional methods, demonstrating the potential of butyl dichloroacetate derivatives in synthetic organic chemistry (Potdar et al., 2001).
Environmental Considerations
Butyl dichloroacetate derivatives, such as dichloroacetate (DCA), have been noted for their dual roles as environmental hazards and potential therapeutic agents. DCA, a by-product of water chlorination and a metabolite of industrial solvents, is studied for its therapeutic potential in various conditions. However, its environmental impact, particularly as a pollutant and in relation to human health, is a significant concern. This dual nature of DCA positions it uniquely at the interface between environmental science and medicine (Stacpoole, 2010).
Therapeutic Research
Dichloroacetate, related to butyl dichloroacetate, has been investigated for its potential in treating genetic mitochondrial diseases. Its action on the pyruvate dehydrogenase (PDH) complex and the influence of subject age and polymorphic enzyme variants on its biotransformation and toxicity have been focal points of research. This has led to considerations in chronic oral administration, particularly in children with PDH deficiency (Stacpoole et al., 2008).
Propriétés
Numéro CAS |
29003-73-4 |
|---|---|
Nom du produit |
Butyl dichloroacetate |
Formule moléculaire |
C6H10Cl2O2 |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
butyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
Clé InChI |
MASXONVJEAXEIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(Cl)Cl |
SMILES canonique |
CCCCOC(=O)C(Cl)Cl |
Apparence |
Solid powder |
Point d'ébullition |
193.5 °C |
Autres numéros CAS |
29003-73-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Butyl dichloroacetate; AI3-21401; AI3 21401; AI321401 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



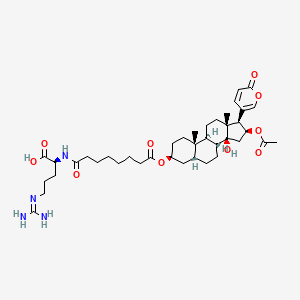
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
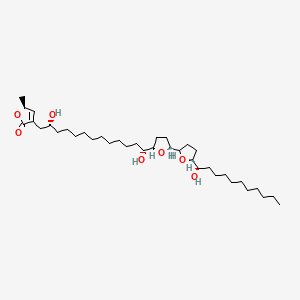
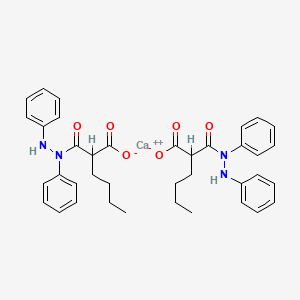
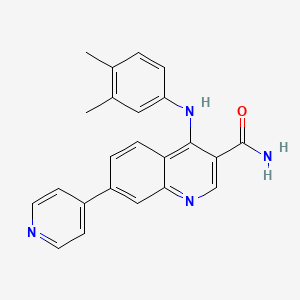
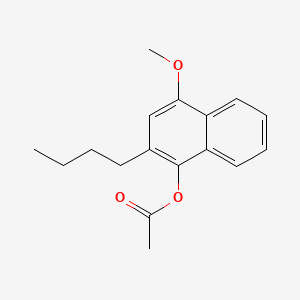
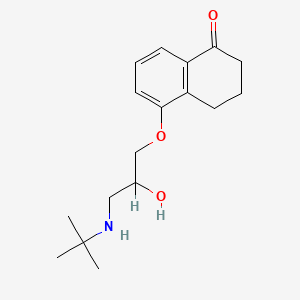
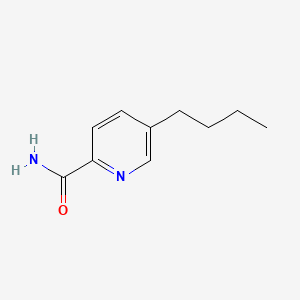
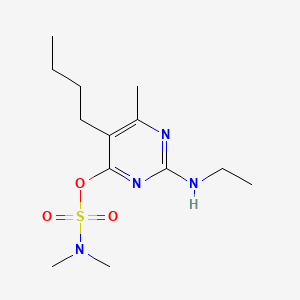
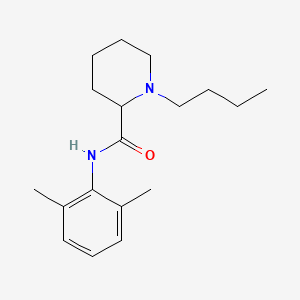
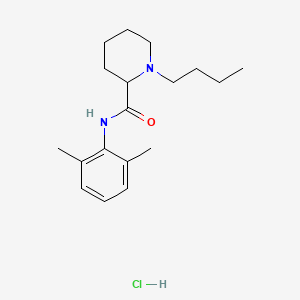
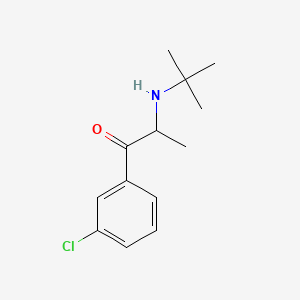
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)